molecular formula C11H13NO3 B8216408 Benzyl (2-hydroxycyclopropyl)carbamate

Benzyl (2-hydroxycyclopropyl)carbamate

Cat. No.: B8216408
M. Wt: 207.23 g/mol
InChI Key: SBIIQLWBTBQKRD-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxycyclopropyl)carbamate is a synthetic carbamate derivative characterized by a cyclopropane ring substituted with a hydroxyl group at the C2 position and a benzyl carbamate moiety. This compound belongs to a broader class of benzyl carbamates, which are widely explored in medicinal chemistry for their role as protease inhibitors, prodrugs, and intermediates in peptide synthesis .

Properties

IUPAC Name

benzyl N-(2-hydroxycyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-6-9(10)12-11(14)15-7-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIIQLWBTBQKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-hydroxycyclopropyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-hydroxycyclopropylamine under mild conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation to remove any protecting groups and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-hydroxycyclopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

Benzyl (2-hydroxycyclopropyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including substitution, oxidation, and reduction. The hydroxy and carbamate functional groups allow for diverse reactivity patterns, making it suitable for synthesizing derivatives with tailored properties.

Synthetic Routes

The synthesis typically involves the following steps:

  • Formation of Hydroxycyclopropyl Intermediate : Cyclopropanation of an alkene using reagents such as diazomethane.
  • Benzyl Group Introduction : Reaction with benzyl bromide in the presence of a base like potassium carbonate.
  • Carbamate Formation : Final reaction with isocyanates or carbamoyl chlorides to yield the carbamate product.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can interact with specific enzymes, potentially acting as an inhibitor. The compound's structure allows it to form hydrogen bonds with active sites on enzymes, which may lead to modulation of their activity.

Case Study: Antitubercular Activity

A study explored derivatives of benzyl carbamates, revealing that certain compounds exhibited significant cytotoxicity against A549 lung cancer cells and demonstrated potent in vivo activity against Mycobacterium tuberculosis in mouse models. For instance:

  • Compound 3l showed a reduction in bacterial load in infected mice, highlighting the potential of benzyl carbamates as antitubercular agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound may be employed in the formulation of specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations makes it valuable for creating products tailored for specific applications.

Data Table: Summary of Applications

Application AreaDescriptionExample/Case Study
Chemical SynthesisBuilding block for complex organic moleculesSynthesis routes involving hydroxycyclopropyl derivatives
Biological ResearchEnzyme inhibition and potential therapeutic useAntitubercular activity against Mycobacterium tuberculosis
Industrial ProductionUsed in specialty chemicals productionFormulation of unique chemical materials

Mechanism of Action

The mechanism of action of benzyl (2-hydroxycyclopropyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of acetylcholinesterase, which is crucial in neurotransmission .

Comparison with Similar Compounds

Structural Analogs with Hydroxy/Alkyl Substituents

  • Benzyl (6-hydroxyhexyl)carbamate (CAS 17996-12-2) and Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4):

    • Similarity : 0.96 (based on structural alignment) .
    • Key Differences : The linear hydroxyalkyl chains in these analogs confer greater flexibility and higher aqueous solubility compared to the rigid cyclopropane ring in the target compound. These properties make them more suitable for applications requiring hydrophilicity, such as drug delivery systems.
    • Applications : Used as intermediates in glycosylation studies and enzyme inhibitors .
  • Benzyl (cis-4-aminocyclohexyl)carbamate (CAS 149423-70-1): Similarity: 0.94 . Key Differences: The cyclohexyl ring provides a larger hydrophobic surface area, enhancing membrane permeability. The amino group enables conjugation with targeting moieties, a feature absent in the hydroxyl-substituted cyclopropane derivative.

Cyclopropane-Containing Analogs

  • This analog has shown utility in asymmetric catalysis .
  • Benzyl (1-cyanocyclohexyl)carbamate (CAS 1352999-51-9): Similarity: 0.93 . Key Differences: The cyano group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions compared to the hydroxyl group.

Functionalized Carbamates with Amino/Hydrazinyl Groups

  • Benzyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS 78639-46-0):
    • Similarity : 0.87 .
    • Key Differences : The hydrazinyl group enables chelation with metal ions, making this compound valuable in coordination chemistry. In contrast, the hydroxyl group in the target compound may participate in hydrogen bonding but lacks chelating properties.
  • Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate (CAS 1354033-13-8): Key Differences: The amino-ethylpropanamido side chain enhances chiral recognition, making this compound a candidate for enantioselective synthesis .

Table 1: Physicochemical and Functional Comparison

Compound Name Molecular Formula Key Substituent Similarity Score Notable Applications
Benzyl (2-hydroxycyclopropyl)carbamate C11H13NO3 2-hydroxycyclopropyl N/A Potential protease inhibition
Benzyl (6-hydroxyhexyl)carbamate C14H19NO3 6-hydroxyhexyl 0.96 Glycosylation studies
Benzyl (1-cyanocyclohexyl)carbamate C15H18N2O2 1-cyanocyclohexyl 0.93 Nucleophilic reactions
Benzyl N-[(1R,2S)-2-methoxycyclopropyl]carbamate C12H15NO3 2-methoxycyclopropyl N/A Asymmetric catalysis

Biological Activity

Benzyl (2-hydroxycyclopropyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant studies that highlight its pharmacological potential.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of benzylamine with carbamates derived from cyclopropanol. The structural formula can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{N}\text{O}_3

The compound features a cyclopropyl group, which contributes to its unique biological properties. The presence of the hydroxyl group enhances solubility and may influence interactions with biological targets.

Anticholinesterase Activity

One of the notable biological activities of this compound is its anticholinesterase effect. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine in the synaptic cleft.

  • Inhibition Potency : Studies have indicated that derivatives of carbamates exhibit varying degrees of AChE inhibition. For instance, a related compound demonstrated an IC50 value of 36.05 µM against AChE, while another showed an IC50 of 22.23 µM against butyrylcholinesterase (BChE) . The selectivity index for BChE was noted to be 2.26, indicating a preference for this target over AChE.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound and its derivatives. Several studies have reported significant antibacterial and antifungal activities against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that certain derivatives had MIC values as low as 12.5 µg/mL against Bacillus subtilis, suggesting potent antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and cyclopropyl moieties significantly impact biological activity. For example:

  • Hydroxyl Substitution : The introduction of hydroxyl groups has been shown to enhance binding affinity to cholinesterase enzymes due to increased hydrogen bonding interactions.
  • Cyclopropyl Influence : The unique three-membered ring structure contributes to the rigidity and spatial orientation necessary for effective enzyme interaction.

Case Studies and Research Findings

  • Anticholinesterase Inhibition Study : A study investigated various carbamate derivatives, including this compound, revealing promising AChE inhibitory activities. The docking studies suggested that hydrophobic interactions played a significant role in binding efficacy .
  • Antimicrobial Efficacy Assessment : Another research effort focused on synthesizing N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, which included derivatives similar to this compound. The results indicated substantial antibacterial activity against M. chlorophenolicum with MIC values supporting further exploration for therapeutic applications .

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